1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridines, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyridinecarboxylic acids: These compounds have a pyridine ring with a carboxylic acid group, but lack the fused pyrazole ring. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10FN3O3 |
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Molecular Weight |
287.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H10FN3O3/c1-7-12-8(14(20)21)6-11(19)16-13(12)18(17-7)10-5-3-2-4-9(10)15/h2-6,12H,1H3,(H,20,21) |
InChI Key |
SYPKGZNPDZYBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC(=O)C=C(C12)C(=O)O)C3=CC=CC=C3F |
Origin of Product |
United States |
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